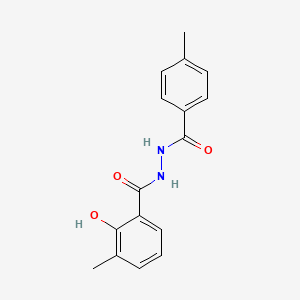![molecular formula C13H20N2O2 B5756847 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5756847.png)
2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPMP is a phenolic compound that belongs to the class of compounds known as alkylphenols. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has also been shown to possess antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to possess anticancer properties, making it a potential treatment for various types of cancer.
Mécanisme D'action
The mechanism of action of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in the development of inflammatory diseases. 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has also been shown to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in the development of asthma and other inflammatory diseases.
Biochemical and Physiological Effects:
2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol in lab experiments is that it possesses multiple biological activities, making it a potential treatment for a range of diseases. Additionally, 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to be relatively non-toxic, making it a potentially safe treatment option. However, one limitation of using 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol in lab experiments is that its mechanism of action is not fully understood, making it difficult to determine its precise effects on biological systems.
Orientations Futures
There are several future directions for research on 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol. One area of research could be to further investigate its mechanism of action, in order to better understand its effects on biological systems. Additionally, research could be conducted to determine the optimal dosage and administration of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol for various diseases. Further studies could also be conducted to investigate the potential side effects of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol, in order to determine its safety for human use. Finally, research could be conducted to investigate the potential of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol in combination with other drugs or treatments for various diseases.
Méthodes De Synthèse
The synthesis of 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol involves the reaction of 2-methoxy-5-hydroxybenzaldehyde with 4-methylpiperazine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to yield 2-methoxy-5-[(4-methyl-1-piperazinyl)methyl]phenol. The yield of this reaction is approximately 60%.
Propriétés
IUPAC Name |
2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-5-7-15(8-6-14)10-11-3-4-13(17-2)12(16)9-11/h3-4,9,16H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNLHQAWDJJXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)


hydrazone](/img/structure/B5756817.png)


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5756839.png)
![1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5756852.png)
![N-{4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide](/img/structure/B5756855.png)
![N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5756863.png)
